D-Glucose-d2-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

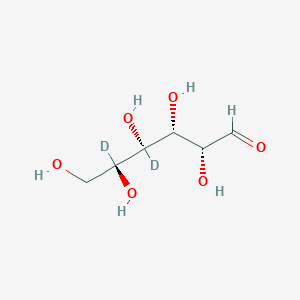

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-4,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,6D |

InChI Key |

GZCGUPFRVQAUEE-RCFZBKRXSA-N |

Isomeric SMILES |

[2H][C@@](CO)([C@]([2H])([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Glucose-d2: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-d2, focusing on its chemical structure, physicochemical properties, and its applications in metabolic research. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development who utilize isotopically labeled compounds. The information presented herein is curated to support the design and execution of studies involving glucose metabolism and tracer analysis.

Chemical Structure and Formula

D-Glucose-d2, specifically D-Glucose-6,6-d2, is a stable isotope-labeled form of D-glucose where two hydrogen atoms on the C6 carbon are replaced with deuterium atoms. This isotopic substitution makes it a valuable tracer for metabolic studies, as it can be distinguished from endogenous glucose by mass spectrometry.

Chemical Formula: C₆D₂H₁₀O₆[1]

Below is a 2D representation of the cyclic (β-D-glucopyranose) form of D-Glucose-6,6-d2.

Caption: 2D structure of β-D-Glucose-6,6-d2.

Quantitative Data

The physicochemical properties of D-Glucose-6,6-d2 are summarized in the table below. These values are critical for experimental design, including the preparation of standards and the interpretation of analytical data.

| Property | Value | Reference |

| CAS Number | 18991-62-3 | [1] |

| Molecular Formula | C₆D₂H₁₀O₆ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Melting Point | 150-152 °C | [2] |

| Chemical Purity | ≥98% | [1] |

| Isotopic Purity | ≥98 atom % D | |

| Appearance | White powder | |

| Synonyms | D-Glucose-6,6-d2, D-[6,6′-2H2]Glucose | [1] |

Experimental Protocols

The accurate quantification of D-Glucose-6,6-d2 in biological matrices is essential for its use as a metabolic tracer. Below are detailed methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This protocol outlines the steps for sample preparation, derivatization, and analysis of D-Glucose-6,6-d2 from human plasma.[3][4]

1. Sample Preparation: Protein Precipitation

-

To 200 µL of plasma, add an organic solvent such as acetonitrile to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for derivatization.

2. Derivatization: Acetylation

-

The hydroxyl groups of glucose must be derivatized to increase volatility for GC analysis.[5]

-

Evaporate the supernatant to dryness.

-

Add acetic anhydride to the dried extract.

-

Heat the mixture to form the glucose pentaacetate derivative.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: TG-WAX MS column (30 m x 0.25 mm; 0.25 μm) or similar.[3]

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Optimized for the separation of glucose derivatives.

-

Mass Spectrometer: ThermoFisher TSQ Quantum tandem quadrupole mass spectrometer or equivalent.[3]

-

Ionization Mode: Chemical Ionization (CI).

-

Data Acquisition: Monitor the appropriate mass-to-charge ratios for the derivatized D-Glucose-6,6-d2 and an internal standard.

LC-MS/MS offers the advantage of analyzing glucose in its native form without the need for derivatization.[6]

1. Sample Preparation

-

Perform protein precipitation on plasma samples as described in the GC-MS protocol.

-

The resulting supernatant can be directly injected into the LC-MS/MS system.

2. LC-MS/MS Analysis

-

Liquid Chromatograph: Agilent 1290 Infinity LC or equivalent.

-

Column: A suitable column for polar analytes, such as a HILIC column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like ammonium acetate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for D-Glucose-6,6-d2 and the unlabeled glucose.

A common synthetic route to chirally deuterated glucose involves the stereoselective reduction of a deuterated aldehyde precursor. A five-step synthesis has been described starting from commercially available D-glucose.[7]

-

Protection: The hydroxyl groups of D-glucose are suitably protected, for example, as benzyl ethers.

-

Oxidation: The primary alcohol at the C6 position is oxidized to an aldehyde using a method like Swern oxidation.

-

Deuterium Introduction (if starting from a non-deuterated precursor): This step would involve a reaction to introduce deuterium at the C6 position. In the referenced method, a deuterated starting material is used.

-

Stereoselective Reduction: The deuterated aldehyde is stereoselectively reduced using a chiral reducing agent like (R)-(+)-Alpine-Borane to yield the desired (6S) or (6R) deuterated glucose derivative.

-

Deprotection: The protecting groups are removed under standard conditions to afford the final D-Glucose-6,6-d2.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a metabolic study utilizing D-Glucose-6,6-d2 as a tracer to investigate glucose turnover in a biological system.

Caption: Workflow for a D-Glucose-6,6-d2 tracer study.

References

- 1. scbt.com [scbt.com]

- 2. D-GLUCOSE-6,6-D2 | 18991-62-3 [chemicalbook.com]

- 3. Extraction, derivatisation and GC-MS/MS analysis of d2-glucose and d5-glycerol from human plasma [protocols.io]

- 4. Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma [protocols.io]

- 5. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 6. scholarworks.umt.edu [scholarworks.umt.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of deuterium-labeled glucose, a critical tool in metabolic research, drug development, and advanced diagnostic imaging. This document details various chemical and biological synthesis strategies for producing specifically and extensively deuterated glucose isotopologues, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key synthesis methods.

Introduction to Deuterium-Labeled Glucose

Deuterium-labeled glucose, in which one or more hydrogen atoms are replaced by the stable isotope deuterium (²H or D), serves as a powerful tracer for elucidating metabolic pathways.[1][2] The increased mass of deuterium allows for the tracking of glucose and its metabolites through complex biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This enables researchers to non-invasively study glucose uptake, glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle in vivo.[1][5] Common applications include investigating metabolic changes in diseases like cancer and diabetes, and in the development of new therapeutic agents.[2][6]

Synthesis Methodologies

The synthesis of deuterium-labeled glucose can be broadly categorized into chemical synthesis, enzymatic synthesis, and biological (in vivo) synthesis. The choice of method depends on the desired labeling pattern, required isotopic enrichment, and the scale of production.

Chemical Synthesis

Chemical synthesis offers precise control over the position of deuterium labeling. These methods often involve multi-step reactions starting from commercially available glucose or its derivatives, utilizing deuterium-donating reagents.

Commonly Synthesized Isotopologues:

-

2-Deutero-D-glucose (Glucose-2-d): Crucial for studying the initial steps of glycolysis.

-

6,6-Dideutero-D-glucose (Glucose-6,6-d₂): Widely used as a tracer for glucose metabolism studies.[6]

-

Perdeuterated Glucose (Glucose-d₇): Labeled at all non-exchangeable positions, providing a strong signal in metabolic studies.[1][7]

Workflow for Chemical Synthesis of Deuterated Glucose:

Caption: General workflow for the chemical synthesis of deuterium-labeled glucose.

Enzymatic Synthesis

Enzymatic methods offer high specificity and milder reaction conditions compared to chemical synthesis. Enzymes such as glucose isomerase and oxidoreductases can be employed to introduce deuterium at specific positions.[8][9]

Biological Synthesis

Biological synthesis involves cultivating microorganisms, such as algae, in a deuterium-rich environment (e.g., D₂O) with a carbon source.[10] This method is particularly effective for producing uniformly and highly deuterated glucose (e.g., glucose-d₇).[10]

Quantitative Data Summary

The following tables summarize the reported yields and isotopic enrichment for various synthesis methods of deuterium-labeled glucose.

Table 1: Synthesis of Specifically Labeled Glucose

| Labeled Glucose | Synthesis Method | Key Reagents | Reported Yield | Isotopic Enrichment (Atom % D) | Reference(s) |

| 2-Deoxy-2-deutero-D-glucose | Chemical | DBr/D₂O, Pd/C, H₂ | 42% (overall) | Not explicitly stated | [11] |

| 2-Deutero-D-glucose | Chemical | NaBD₄, Pd(OH)₂/C, H₂ | 94% (reduction step) | >98% | [11] |

| 6-Deutero-D-glucose | Chemical | NaBD₄, Pd/C, H₂ | Not explicitly stated | Not explicitly stated | [11] |

| [2,3,4,6,6'-²H₅]-D-glucose | Chemical | Methyl-α-D-glucopyranoside | High | High | [12] |

Table 2: Synthesis of Perdeuterated Glucose

| Labeled Glucose | Synthesis Method | Organism/Catalyst | Carbon Source | Isotopic Enrichment (Atom % D) | Reference(s) |

| D-Glucose-d₇ | Biological | Green algae | ¹⁴CO₂ in D₂O | >97% | [10] |

| D-Glucose-d₇ | Catalytic Exchange | Ru/C | D₂O | High | [13] |

Detailed Experimental Protocols

Chemical Synthesis of 2-Deutero-D-glucose[11]

This protocol involves the reduction of an intermediate ketone with sodium borodeuteride.

Materials:

-

Benzyl 3-O-benzyl-4,6-benzylidene-α-d-arabino-hexos-2-ulo-pyranoside

-

Sodium borodeuteride (NaBD₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Palladium hydroxide on carbon (Pd(OH)₂/C, 20%)

-

Tetrahydrofuran (THF)

-

Celite®

Procedure:

-

Reduction: Dissolve Benzyl 3-O-benzyl-4,6-benzylidene-α-d-arabino-hexos-2-ulo-pyranoside (24.1 g, 54 mmol) in a mixture of CH₂Cl₂ (80 mL) and MeOH (100 mL).

-

Add NaBD₄ (2.3 g, 55 mmol) to the solution in four portions.

-

Stir the reaction mixture at room temperature for 20 minutes.

-

Partially remove the solvents under reduced pressure until the product begins to precipitate.

-

Filter the resulting white crystals, wash with methanol and water, and dry to yield benzyl 3-O-benzyl-4,6-benzylidene-α-d-glucopyranoside-2-d (yield: 22.9 g, 94%).

-

Debenzylation: Add Pd(OH)₂/C (1.1 g) to a solution of the deuterated intermediate (17 g, 37.8 mmol) in THF (80 mL).

-

Hydrogenate the mixture using a Paar apparatus for 1 hour at 42 psi.

-

Add methanol (100 mL) and continue hydrogenation for an additional 12 hours.

-

Filter the reaction mixture through Celite® and evaporate the solvents.

-

Purification: Purify the crude product by column chromatography using a chloroform-methanol gradient to obtain pure 2-deutero-D-glucose.

Chemical Synthesis of 6,6-Dideutero-D-glucose[11]

This synthesis involves the oxidation of a primary alcohol to an aldehyde, followed by reduction with sodium borodeuteride.

Materials:

-

Benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside

-

Oxalyl chloride, Dimethyl sulfoxide (DMSO) - for Swern oxidation

-

Sodium borodeuteride (NaBD₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Swern Oxidation: Oxidize the primary alcohol at the C-6 position of benzyl 2,3,4-tri-O-benzyl-D-glucopyranoside to the corresponding aldehyde.

-

Reduction: Reduce the resulting aldehyde with NaBD₄ in a mixture of CH₂Cl₂ and MeOH.

-

Debenzylation: Remove the benzyl protecting groups by catalytic hydrogenation using Pd/C and H₂.

-

Purification: Purify the final product by column chromatography.

Biological Synthesis of D-Glucose-d₇[10]

This method utilizes green algae to produce fully deuterated glucose.

Materials:

-

Green algae culture

-

Deuterium oxide (D₂O)

-

¹⁴CO₂ (or other carbon source)

-

Hydrochloric acid (HCl)

-

Dowex ion-exchange resins (H⁺ and CO₃²⁻ forms)

-

Silica gel and activated charcoal

-

Ethanol

-

High-Performance Liquid Chromatography (HPLC) system with a Bio-Rad HPX-87P column

Procedure:

-

Cultivation: Grow green algae for multiple generations in D₂O to achieve high levels of deuteration throughout the cellular machinery.

-

Labeling: Expose the algae to a carbon source (e.g., ¹⁴CO₂) in the light to allow for photosynthesis and the production of deuterated glucose.

-

Extraction: Boil the algae in 2N HCl to hydrolyze cellular components and release the glucose.

-

Initial Purification: After rotary evaporation of the HCl, pass the residue through H⁺-form and CO₃²⁻-form Dowex columns in water to remove charged molecules.

-

Further purify by passing through silica gel and activated charcoal in ethanol.

-

Final Purification: Purify the major component of the neutral fraction, D-glucose-d₇, by HPLC on a Bio-Rad HPX-87P column eluted with water.

Metabolic Pathway Visualization

Deuterium-labeled glucose is an invaluable tool for tracing metabolic pathways. The following diagram illustrates the fate of [6,6-²H₂]glucose through glycolysis and its entry into the TCA cycle.

Caption: Metabolic fate of [6,6-²H₂]glucose through glycolysis.

Characterization and Purification

The purity and isotopic enrichment of synthesized deuterated glucose are critical for accurate experimental results.

-

Purification: High-Performance Liquid Chromatography (HPLC) is a common method for purifying deuterated glucose from reaction mixtures and biological extracts.[10]

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR are used to confirm the position and extent of deuterium labeling.[4]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and calculate the isotopic enrichment.[3][14][15][16]

-

Conclusion

The synthesis of deuterium-labeled glucose is a versatile and powerful tool for researchers in the life sciences. The choice between chemical, enzymatic, and biological synthesis methods depends on the specific research question, the desired labeling pattern, and the required scale. This guide provides a foundational understanding of these techniques, offering detailed protocols and comparative data to aid in the selection and implementation of the most appropriate method for your research needs.

References

- 1. cds.ismrm.org [cds.ismrm.org]

- 2. researchgate.net [researchgate.net]

- 3. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Metabolism of D-[1-3H]glucose, D-[2-3H]glucose, D-[5-3H]glucose, D-[6-3H]glucose and D-[U-14C]glucose by rat and human erythrocytes incubated in the presence of H2O or D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is deuterated glucose? - Mesbah Energy [irisotope.com]

- 7. Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla | PLOS One [journals.plos.org]

- 8. Enzymatic Synthesis of Glucose Monodecanoate in a Hydrophobic Deep Eutectic Solvent [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new deuterium-labeled compound [2,3,4,6,6'-2 H5 ]-D-glucose for deuterium magnetic resonance metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Glucose (D-Glucose-d2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated glucose, with a primary focus on D-Glucose-6,6-d2, a commonly utilized isotopic tracer. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and application of this stable isotope-labeled compound.

Core Physical and Chemical Properties

Deuterated glucose is a form of glucose where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a greater molecular weight but does not significantly alter the fundamental chemical reactivity. It is widely employed as a tracer in metabolic research to investigate glucose metabolism in vivo and in vitro without the use of radioactive materials.[1][2]

Physical Properties

The physical characteristics of D-Glucose-6,6-d2 are summarized in the table below. These properties are comparable to those of naturally occurring D-glucose, with slight variations due to the increased mass from the deuterium atoms.

| Property | Value | References |

| Appearance | White or colorless solid | [3] |

| Molecular Formula | C₆H₁₀D₂O₆ | [1] |

| Molecular Weight | 182.17 g/mol | [1][4][5] |

| Melting Point | 150-152 °C | [1][6][7] |

| Solubility | Highly soluble in water | [3][5] |

| Storage Temperature | Room temperature, away from light and moisture | [4] |

Chemical Properties

The chemical properties of D-Glucose-6,6-d2 are largely identical to that of D-glucose. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect in certain enzymatic reactions.

| Property | Value/Information | References |

| CAS Number | 18991-62-3 | [1][4] |

| Chemical Purity | Typically ≥98% | [4][8] |

| Isotopic Purity | Varies by supplier, often ≥99% atom % D | [4] |

| Applications | Biomolecular NMR, Metabolism studies, Metabolomics, Clinical MS | [4][9] |

| Stability | Stable under normal conditions. | [10] |

| Incompatible Materials | Strong oxidizing agents. | [10][11] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [10] |

Experimental Protocols

The characterization of D-Glucose-d2 involves standard analytical techniques. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of D-Glucose-d2 is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Assessment of Solubility

The solubility of D-Glucose-d2 in a solvent like water can be determined qualitatively.

Methodology:

-

A small, pre-weighed amount of D-Glucose-d2 is added to a test tube containing a known volume of the solvent (e.g., water) at a specific temperature.

-

The mixture is agitated vigorously.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.

-

For quantitative analysis, the process is repeated with increasing amounts of the solute until saturation is reached, and the concentration is then determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structural integrity of D-Glucose-d2. Both ¹H and ¹³C NMR can be utilized.

Methodology:

-

A small amount of the D-Glucose-d2 sample is dissolved in a deuterated solvent (e.g., D₂O).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on a spectrometer.

-

For ¹H NMR, the absence or reduction of signals at the deuterated positions confirms successful labeling.

-

In ¹³C NMR, the carbon attached to deuterium will show a characteristic splitting pattern (a triplet for a CD₂ group) and an upfield shift due to the isotopic effect.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of D-Glucose-d2 and to determine the extent of deuterium incorporation.

Methodology:

-

A solution of the D-Glucose-d2 sample is prepared.

-

The solution is introduced into the mass spectrometer.

-

The mass-to-charge ratio (m/z) of the molecular ion is measured.

-

The observed molecular weight should correspond to the theoretical molecular weight of the deuterated compound (182.17 for D-Glucose-6,6-d2).

-

The isotopic distribution of the molecular ion peak can be analyzed to assess the isotopic purity.

Visualizations

Experimental Workflow: Deuterium Metabolic Imaging (DMI)

The following diagram illustrates a typical workflow for a Deuterium Metabolic Imaging (DMI) study, a non-invasive technique used to map metabolic pathways in vivo using deuterated substrates like D-Glucose-d2.

Logical Relationship: Kinetic Isotope Effect in Glycolysis

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. In the context of glycolysis, deuteration of glucose can slow down certain enzymatic steps.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. cds.ismrm.org [cds.ismrm.org]

- 6. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. cds.ismrm.org [cds.ismrm.org]

- 9. Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Safety and Handling of D-Glucose-d2-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Glucose-d2-1, a deuterated form of D-glucose. While this compound is not classified as a hazardous substance, this document outlines best practices for its handling and storage to ensure laboratory safety and maintain product integrity. The information presented is based on available data for this compound and its non-labeled counterpart, D-Glucose, which is considered a reliable surrogate for safety and handling purposes due to the minimal impact of isotopic labeling on chemical properties.

Chemical and Physical Properties

This compound is a white, crystalline solid.[1] As a deuterated sugar, it is often used in metabolic research and as a tracer in various biological studies. Below is a summary of its key physical and chemical properties.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | D-Glucose-6,6-d2 | [2] |

| CAS Number | 18991-62-3 | [2] |

| Molecular Formula | C₆H₁₀D₂O₆ | [2] |

| Molecular Weight | 182.168 g/mol | [2] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 150-152 °C (lit.) | [2] |

| Boiling Point | 410.8 ± 45.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in water.[5][6] | [5][6] |

| Flash Point | 202.2 ± 28.7 °C | [2] |

| LogP | -1.88 | [2] |

| Hygroscopicity | Expected to be hygroscopic | [7] |

Toxicological Information

Based on the toxicological data for D-Glucose, this compound is considered to have a very low order of acute toxicity. It is not classified as a hazardous substance.[6][8][9]

| Metric | Value | Species | Source |

| Oral LD50 | 25,800 mg/kg | Rat | [8] |

Toxicological Summary:

-

Acute Toxicity: Not classified as acutely toxic.[9]

-

Skin Corrosion/Irritation: Not expected to be a skin irritant.[8][9]

-

Serious Eye Damage/Irritation: Not expected to cause eye irritation.[8][9]

-

Respiratory or Skin Sensitization: Not expected to be a sensitizer.[8][9]

-

Germ Cell Mutagenicity: Not classified as a mutagen.[9]

-

Reproductive Toxicity: Not classified as a reproductive toxicant.[9]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Not classified as a specific target organ toxicant.[9]

Hazard Identification and First Aid

This compound is not classified as hazardous.[6][8][9] However, as with any chemical, appropriate handling procedures should be followed.

| Hazard Class | Classification |

| GHS Classification | Not a hazardous substance or mixture.[6][8][9] |

First Aid Measures:

-

Inhalation: If dust is inhaled, move the person to fresh air. If symptoms persist, seek medical advice.[8][9]

-

Skin Contact: Wash off with soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes.[8][9]

-

Ingestion: Rinse mouth with water. If you feel unwell, seek medical advice.[8][9]

Handling and Storage

Proper handling and storage are crucial to maintain the quality and integrity of this compound, particularly given its hygroscopic nature.

Personal Protective Equipment (PPE)

The following PPE is recommended for handling this compound in a laboratory setting:

| PPE Type | Recommendation |

| Eye/Face Protection | Safety glasses with side shields or goggles.[10] |

| Skin Protection | Protective gloves (e.g., nitrile rubber).[7] Lab coat. |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be used.[7][10] |

Safe Handling Procedures

A standard operating procedure for handling this compound should include the following steps:

Standard Handling Workflow for this compound

Storage Recommendations

To prevent degradation from moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

Recommended Storage Conditions for this compound

Fire and Explosion Hazard

This compound is not flammable.[8] However, like many fine organic powders, it may be combustible if dispersed in the air in sufficient concentrations.[7]

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[7]

Experimental Protocols: Handling of a Hygroscopic Powder

Given the hygroscopic nature of this compound, the following experimental protocol for handling is recommended to ensure accuracy in weighing and to maintain the integrity of the compound.

Objective: To accurately weigh and prepare a solution of this compound while minimizing moisture absorption.

Materials:

-

This compound

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Appropriate solvent

-

Volumetric flask

-

Desiccator

Procedure:

-

Preparation:

-

Ensure the work area is clean and dry.

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation. This is particularly important if the compound has been stored in a refrigerator or freezer.

-

-

Weighing:

-

Perform the weighing procedure in an environment with controlled humidity if possible.

-

Alternatively, work quickly and efficiently to minimize exposure to ambient air.

-

Tare the weighing boat on the analytical balance.

-

Using a clean, dry spatula, quickly transfer the desired amount of this compound to the weighing boat and record the mass.

-

Immediately and tightly reseal the stock container of this compound.

-

-

Dissolution:

-

Promptly transfer the weighed this compound into the volumetric flask.

-

Add a portion of the desired solvent and swirl to dissolve the solid.

-

Once dissolved, add the solvent to the calibration mark.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Storage of Stock Container:

-

For long-term storage, place the tightly sealed stock container in a desiccator containing a suitable desiccant (e.g., silica gel) to protect it from moisture.

-

Workflow for Handling Hygroscopic this compound

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a non-hazardous substance, small quantities may typically be disposed of in regular laboratory waste, but it is essential to confirm and adhere to the specific guidelines of your institution and region.[7]

This technical guide is intended to provide comprehensive safety and handling information for this compound. Researchers, scientists, and drug development professionals should always consult the most current safety data sheets and institutional guidelines before working with any chemical substance.

References

- 1. Cambridge Isotope Laboratories D-GLUCOSE (1-13C, 98-99%), 5 G, 40762-22-9, | Fisher Scientific [fishersci.com]

- 2. D-Glucose-d2 | CAS#:18991-62-3 | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Glucose - Wikipedia [en.wikipedia.org]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. isg.ku.edu.tr [isg.ku.edu.tr]

Principle of Stable Isotope Tracing with Deuterium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope tracing using deuterium (²H). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively implement this powerful technique in their work. From elucidating metabolic pathways to optimizing drug pharmacokinetics, deuterium tracing offers a versatile and insightful approach to understanding complex biological systems.

Core Principles of Deuterium Isotope Tracing

Stable isotope tracing with deuterium relies on the substitution of hydrogen atoms (¹H) with their heavier, non-radioactive isotope, deuterium (²H), within a molecule of interest. This subtle change in mass allows the "tagged" molecule to be tracked as it moves through a biological system, providing a dynamic view of its metabolic fate. The core principle underpinning many applications is the Kinetic Isotope Effect (KIE) .

The C-²H bond is stronger and more stable than the C-¹H bond.[1] Consequently, reactions that involve the cleavage of a carbon-hydrogen bond will proceed more slowly when deuterium is present at the site of cleavage.[1] This phenomenon, known as the deuterium KIE, is a cornerstone of using deuterium in drug discovery to slow metabolic processes and enhance a drug's pharmacokinetic profile.[2]

Deuterium can be introduced into biological systems in two primary ways:

-

Deuterated Substrates: Specific molecules, such as glucose, amino acids, or drug candidates, are synthesized with deuterium atoms at specific positions. These are then introduced to the system to trace the metabolic pathways of that particular molecule.

-

Deuterated Water (D₂O): Also known as heavy water, D₂O can be administered to organisms or added to cell culture media. Deuterium from D₂O is incorporated into various biomolecules through enzymatic reactions, providing a global view of biosynthesis and turnover of macromolecules like proteins, lipids, and DNA.[3]

The detection and quantification of deuterated molecules are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] These analytical techniques can differentiate between the masses of the deuterated and non-deuterated forms of a molecule, allowing for precise measurement of isotope enrichment.

Applications in Research and Drug Development

Deuterium tracing has a broad range of applications across various scientific disciplines, particularly in metabolic research and pharmaceutical development.

Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a deuterium-labeled substrate, such as [6,6′-²H₂]glucose, researchers can track the incorporation of deuterium into downstream metabolites of pathways like glycolysis and the tricarboxylic acid (TCA) cycle.[5][6] This allows for the calculation of flux rates, providing insights into how metabolism is altered in different physiological or pathological states. For instance, it has been used to demonstrate metabolic compensation through a paralogue pathway in cancer cells.[6]

Drug Discovery and Development

In the pharmaceutical industry, deuterium labeling is a strategic tool used to improve the pharmacokinetic properties of drug candidates.[7] By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of drug metabolism can be slowed down.[2] This can lead to several therapeutic advantages:

-

Increased Half-life: Slower metabolism extends the duration of the drug's presence in the body.

-

Reduced Dosing Frequency: A longer half-life can lead to less frequent administration, improving patient compliance.

-

Improved Safety Profile: Slower metabolism can reduce the formation of potentially toxic metabolites.

-

Metabolic Switching: Deuteration can alter the primary metabolic pathway of a drug, potentially shifting it towards a more favorable route.[8]

Deutetrabenazine, an FDA-approved drug for the treatment of chorea associated with Huntington's disease, is a prime example of a successfully developed deuterated drug that offers an improved pharmacokinetic profile over its non-deuterated counterpart.

Data Presentation: Quantitative Effects of Deuteration

The following tables summarize quantitative data from various studies, illustrating the impact of deuterium substitution on drug pharmacokinetics and metabolic flux.

Table 1: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference |

| Enzalutamide | In vitro CLint (rat liver microsomes) | - | 49.7% lower | ~2 | [9] |

| Enzalutamide | In vitro CLint (human liver microsomes) | - | 72.9% lower | ~2 | [9] |

| Enzalutamide | Cmax (in vivo, rats) | - | 35% higher | 1.35 | [9] |

| Enzalutamide | AUC0–t (in vivo, rats) | - | 102% higher | 2.02 | [9] |

| RTx-284 (Polθ Polymerase Inhibitor) | Oral Bioavailability | Lower than deuterated analog | 100% | >1 | [10] |

Table 2: Metabolic Flux Analysis Using Deuterium Tracing

| Model System | Labeled Substrate | Measured Flux/Metabolite | Condition | Flux Rate/Enrichment | Reference |

| Murine Tumor Model | D-[6,6'-²H₂]glucose | Glycolytic Flux | Untreated | 0.99 mM/min ± 0.10 | [5] |

| Murine Tumor Model | D-[6,6'-²H₂]glucose | [3,3′-²H₂]lactate-to-[6,6'-²H₂]glucose signal ratio | 48h post-chemotherapy | Decrease from 0.27 to 0.12 | [5] |

| UQCR11-null cancer cells | 4-[²H]-glucose | [²H]-serine/[²H]-NADH ratio | Relative to UQCR11-intact cells | Increased | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium tracing.

In Vivo Deuterium Tracing in a Mouse Model

This protocol outlines the steps for an in vivo study to track the metabolism of a deuterated substrate.

-

Animal Preparation:

-

Acclimate mice to the experimental conditions for at least one week.

-

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Tracer Administration:

-

Prepare a sterile solution of the deuterated tracer (e.g., [²H₇]-glucose) in saline.

-

Administer the tracer via intravenous infusion or intraperitoneal injection. The dosage and administration route will depend on the specific experimental goals.

-

-

Sample Collection:

-

At predetermined time points post-administration, euthanize the mice.

-

Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Perfuse the organs with ice-cold saline to remove remaining blood.

-

Excise and snap-freeze the tissues of interest (e.g., liver, brain, tumor) in liquid nitrogen.

-

Store all samples at -80°C until analysis.

-

-

Metabolite Extraction:

-

Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate at a high speed to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

-

Perform chromatographic separation using a column appropriate for the metabolites of interest (e.g., HILIC for polar metabolites).

-

Analyze the samples using a high-resolution mass spectrometer to detect and quantify the deuterated and non-deuterated forms of the metabolites.

-

D₂O Labeling in Cell Culture for Proteome Turnover Analysis

This protocol describes the use of D₂O to measure protein synthesis and degradation rates in cultured cells.

-

Cell Culture:

-

Culture cells in standard growth medium until they reach the desired confluency.

-

-

D₂O Labeling:

-

Prepare growth medium containing a specific concentration of D₂O (e.g., 4-8%).

-

Replace the standard medium with the D₂O-containing medium.

-

Incubate the cells for various time points to allow for the incorporation of deuterium into newly synthesized proteins.

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration using a standard assay (e.g., BCA).

-

-

Protein Digestion:

-

Denature the proteins using a denaturing agent (e.g., urea).

-

Reduce the disulfide bonds with a reducing agent (e.g., DTT).

-

Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the peptides and quantify the isotopic enrichment of deuterium to determine the rate of protein turnover.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways related to deuterium tracing.

Caption: A generalized workflow for in vivo stable isotope tracing experiments using deuterium.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsna.org [pubs.rsna.org]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]

- 8. osti.gov [osti.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Applications of D-Glucose-d2 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available D-Glucose-d2, specifically D-Glucose-6,6-d2, a stable isotope-labeled sugar crucial for metabolic research. This document details commercial suppliers, product specifications, and experimental applications, offering a valuable resource for researchers in metabolomics, drug development, and related fields.

Commercial Supplier Specifications

D-Glucose-d2 is available from several reputable suppliers, each offering various product grades and quantities suitable for research purposes. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison.

| Supplier | Product Name | Catalog Number(s) | Purity/Isotopic Enrichment | Available Quantities | CAS Number |

| Cambridge Isotope Laboratories | D-Glucose (6,6-D₂, 99%) | DLM-349-1, DLM-349-5, DLM-349-10, DLM-349-PK | Chemical Purity: 98%, Isotopic Enrichment: 99% | 1 g, 5 g, 10 g, Bulk | 18991-62-3 |

| MedchemExpress | D-Glucose-d2 | HY-B0389S5 | 98.70% | 50 mg, 100 mg, 200 mg, 500 mg | 18991-62-3 |

| Sigma-Aldrich (Isotec) | D-Glucose-6,6-d2 | 282650, 661414 (S&P tested) | Not specified in search results | Not specified in search results | Not specified in search results |

| Eurisotop (subsidiary of Cambridge Isotope Laboratories) | D-GLUCOSE (6,6-D2, 99%) | DLM-349-1, DLM-349-5, DLM-349-10, DLM-349-PK | Chemical purity, 98% | 1 G, 5 G, 10 G, G | 18991-62-3 |

Applications in Metabolic Research

D-Glucose-d2 is a powerful tool for tracing metabolic pathways in vivo and in vitro. Its primary applications include biomolecular NMR, metabolism studies, and metabolomics.[1][2] The deuterium label allows for the non-invasive monitoring of glucose transport and metabolism.[3] Specifically, [6,6-²H₂]glucose is widely used in deuterium metabolic imaging (DMI) to observe glycolysis and the tricarboxylic acid (TCA) cycle.[4]

Experimental Protocols

Metabolic Labeling and Analysis using D-Glucose-6,6-d2

This protocol provides a generalized methodology for a stable isotope tracer experiment in a cellular model.

1. Cell Culture and Treatment:

- Culture cells of interest to the desired confluency in standard glucose-containing medium.

- Prior to the experiment, switch the cells to a glucose-free medium for a short period to deplete intracellular glucose pools.

- Introduce the experimental medium containing a known concentration of D-Glucose-6,6-d2. The concentration and labeling duration will depend on the specific cell type and metabolic rate.

2. Metabolite Extraction:

- After the desired incubation period, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium.

- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Extract metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

- Vortex the samples and centrifuge at high speed to pellet cell debris.

- Collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (MS):

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried metabolites in a suitable solvent for MS analysis.

- Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

- Identify and quantify the deuterium-labeled metabolites by tracking the mass shift imparted by the deuterium atoms. For example, lactate derived from D-Glucose-6,6-d2 will show an increase in mass.

4. Data Analysis:

- Process the raw MS data to identify labeled metabolites and determine their isotopic enrichment.

- Calculate metabolic fluxes by applying mathematical models to the isotopic labeling data.

Visualizations

Metabolic Pathway of D-Glucose-6,6-d2

The following diagram illustrates the metabolic fate of D-Glucose-6,6-d2 as it is processed through glycolysis and the TCA cycle. The deuterium label is traced through key metabolic intermediates.

Caption: Metabolic fate of D-Glucose-6,6-d2 through glycolysis and the TCA cycle.

Experimental Workflow for Metabolic Labeling

This diagram outlines the general workflow for a metabolic labeling experiment using D-Glucose-d2, from cell culture to data analysis.

Caption: General workflow for a metabolic labeling experiment using D-Glucose-d2.

References

introduction to metabolic flux analysis using tracers

An In-depth Technical Guide to Metabolic Flux Analysis Using Tracers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantify the rates of metabolic reactions, known as fluxes, within a biological system.[1][2] At an intracellular level, it provides a detailed map of cellular metabolism, moving beyond static measurements of metabolite concentrations to reveal the dynamic activity of metabolic pathways.[1][3] This quantitative understanding of metabolic pathway utilization is crucial for elucidating cellular physiology in both health and disease.

The core of modern MFA lies in the use of stable isotope tracers, most commonly carbon-13 (¹³C).[3] This technique, often referred to as ¹³C-MFA, is considered the gold standard for accurately quantifying in vivo metabolic fluxes.[4] By tracing the path of these heavy isotopes through metabolic networks, researchers can gain unprecedented insights into how cells process nutrients and allocate resources for energy production, biosynthesis, and maintenance.[4]

The applications of MFA are vast and continue to expand. In biomedical research, it is instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer, diabetes, and neurodegenerative disorders.[5][6] For drug development professionals, MFA provides a robust platform for identifying novel metabolic drug targets and elucidating the mechanism of action of therapeutic compounds by observing how they alter metabolic fluxes.[6] In the field of metabolic engineering, MFA is used to guide the rational design of microbial cell factories for the enhanced production of biofuels, pharmaceuticals, and other valuable chemicals.[2]

Core Principles of Tracer-Based MFA

Tracer-based MFA is founded on the principle that the distribution of isotopes in metabolic intermediates is a direct consequence of the underlying metabolic fluxes. The process can be broken down into several key steps:

-

Isotopic Labeling : A substrate enriched with a stable isotope, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), is introduced into the cell culture medium.[4] The cells take up this labeled substrate and metabolize it, leading to the incorporation of the ¹³C atoms into downstream metabolites.[1]

-

Attainment of Steady State : For most MFA experiments, it is crucial that the cells are in a metabolic and isotopic steady state. Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time, while isotopic steady state means that the isotopic labeling pattern of these metabolites is no longer changing.[7]

-

Measurement of Mass Isotopomer Distributions (MIDs) : After a period of labeling, the metabolic activity is abruptly stopped (quenched), and the intracellular metabolites are extracted. Analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), are then used to measure the mass isotopomer distributions (MIDs) of these metabolites.[4][8] An MID describes the relative abundance of a metabolite with a specific number of heavy isotopes (e.g., M+0 for no ¹³C atoms, M+1 for one ¹³C atom, etc.).

-

Computational Flux Estimation : The measured MIDs, along with other experimentally determined rates (e.g., substrate uptake and product secretion rates), are then used as inputs for a computational model.[9] This model consists of the stoichiometry and atom transitions for all the biochemical reactions in the cell's metabolic network. By using iterative algorithms, the model estimates the intracellular fluxes that best reproduce the experimentally measured MIDs.[6]

The power of ¹³C-MFA lies in the fact that a typical tracer experiment can generate a large number of independent labeling measurements, which provide strong constraints for the estimation of a smaller number of independent metabolic fluxes.[4] This redundancy greatly improves the precision and accuracy of the resulting flux map.[4]

Experimental Design and Protocols

A successful MFA experiment hinges on careful experimental design and execution. This section provides an overview of key considerations and a general protocol.

Isotopic Tracer Selection

The choice of isotopic tracer is a critical decision that significantly impacts the precision of the estimated fluxes.[6] Different tracers provide different levels of information about specific pathways. For example, glucose tracers are generally best for resolving fluxes in glycolysis and the pentose phosphate pathway (PPP), while glutamine tracers are more informative for the tricarboxylic acid (TCA) cycle.[6]

| Tracer | Primary Application | Rationale |

| [U-¹³C₆]glucose | General screening of central carbon metabolism | Labels all carbon positions, providing broad coverage of downstream metabolites. |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for estimating fluxes in the upper parts of central metabolism.[7][10] |

| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Excellent for probing TCA cycle activity, including anaplerosis and reductive carboxylation.[7][10] |

| [¹³C₅,¹⁵N₂]glutamine | Amino Acid Metabolism | Allows for simultaneous tracing of both carbon and nitrogen backbones. |

Experimental Protocols

The following protocols provide a general framework for performing a ¹³C-MFA experiment with adherent mammalian cells.

3.2.1. Cell Culture and Isotopic Labeling

-

Cell Seeding : Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Adaptation to Defined Medium : At least 24 hours before the experiment, switch the cells to a custom-formulated medium that is identical to the labeling medium but contains unlabeled substrates. This allows the cells to adapt to the defined nutrient environment.

-

Initiation of Labeling : To start the experiment, replace the adaptation medium with the pre-warmed labeling medium containing the chosen ¹³C-labeled tracer.

-

Incubation : Incubate the cells under standard conditions for a duration sufficient to achieve isotopic steady state. This time can vary significantly between cell lines and metabolic pathways and may need to be determined empirically.

3.2.2. Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels and labeling patterns during sample processing.

-

Quenching : Aspirate the labeling medium from the culture plate. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled medium. Aspirate the PBS and add ice-cold quenching solution (e.g., 80% methanol) to the plate.[10]

-

Cell Scraping and Collection : Place the plate on dry ice and use a cell scraper to detach the cells in the quenching solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Extraction : The extraction process often involves a combination of solvents to separate polar and nonpolar metabolites. A common method is the use of a methanol:chloroform:water extraction.[10] After vortexing and centrifugation, the polar phase (containing central carbon metabolites) can be separated.

-

Drying : The extracted polar metabolites are then dried, typically using a vacuum concentrator, before storage at -80°C or derivatization for analysis.

3.2.3. Analytical Methods: GC-MS and LC-MS

GC-MS and LC-MS are the two most common analytical platforms for measuring MIDs in MFA studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a robust and widely used technique for MFA.[8] It offers excellent chromatographic separation and produces information-rich fragmentation patterns that are useful for determining isotopic labeling.[8] A key step in GC-MS analysis is the chemical derivatization of metabolites to make them volatile.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is particularly well-suited for analyzing a wide range of metabolites, including those that are not amenable to GC-MS due to their polarity or thermal instability.[1] It typically requires less sample preparation than GC-MS.[1]

Data Analysis and Visualization

The data analysis workflow in MFA is a multi-step process that transforms raw analytical data into a quantitative flux map.

The MFA Workflow

The overall workflow of a ¹³C-MFA study can be visualized as a logical progression from experimental design to the final flux map.

Computational Steps

-

Data Correction : The raw mass spectrometry data is corrected for the natural abundance of stable isotopes.

-

MID Calculation : The corrected data is used to calculate the mass isotopomer distributions for the measured metabolites.

-

Flux Estimation : Using specialized software (e.g., INCA, Metran, OpenFlux), an iterative optimization algorithm is employed to find the set of metabolic fluxes that best predict the experimentally determined MIDs, given the constraints of the metabolic network model.[1]

-

Statistical Analysis : A goodness-of-fit analysis is performed to ensure that the model adequately describes the experimental data. Confidence intervals are then calculated for each estimated flux to assess the precision of the results.

Quantitative Data from MFA Studies

The output of an MFA study is a quantitative flux map. The tables below present example data from MFA studies, showcasing the types of quantitative insights that can be gained.

Central Carbon Metabolism in Cancer vs. Normal Cells

MFA has been instrumental in characterizing the metabolic reprogramming that occurs in cancer cells, often referred to as the Warburg effect.[11] The following table summarizes typical relative flux changes observed in cancer cells compared to their non-cancerous counterparts.

| Pathway | Reaction | Relative Flux in Cancer Cells (vs. Normal) |

| Glycolysis | Glucose Uptake | Increased |

| Pyruvate Kinase | Increased | |

| Lactate Dehydrogenase (Lactate Production) | Significantly Increased | |

| TCA Cycle | Pyruvate Dehydrogenase (Pyruvate to Acetyl-CoA) | Decreased |

| Isocitrate Dehydrogenase (Reductive Carboxylation) | Increased | |

| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase | Increased |

| Glutaminolysis | Glutamine Uptake | Increased |

| Glutaminase | Increased |

Note: These are generalized trends; specific flux values can vary significantly between different types of cancer and cell lines.

Example Fluxes in the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is crucial for producing NADPH for redox balance and ribose-5-phosphate for nucleotide synthesis.[12] MFA can precisely quantify the flux through the oxidative and non-oxidative branches of the PPP.

| Cell Type | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Non-oxidative PPP Flux (% of Glucose Uptake) |

| Neurons | Basal | 14.5% | - |

| Granulocytes | Resting | Minor Activity | - |

| Granulocytes | Stimulated (Phagocytosis) | Increased | Directional Shift |

Visualization of Metabolic Pathways and Concepts

Graphviz diagrams can be used to visualize the complex relationships within metabolic networks and illustrate key concepts in MFA.

Central Carbon Metabolism

This diagram shows the major pathways of central carbon metabolism that are commonly investigated using ¹³C-MFA.

Tracing Glucose and Glutamine into the TCA Cycle

MFA is particularly powerful for dissecting the relative contributions of different substrates to metabolic pathways. This diagram illustrates how ¹³C-glucose and ¹³C-glutamine can be used to trace carbon into the TCA cycle.

Conclusion

Metabolic Flux Analysis using stable isotope tracers is an indispensable tool in modern biological research. It provides a quantitative, dynamic view of cellular metabolism that is unattainable with other 'omics' technologies. By revealing the functional output of the metabolic network, MFA offers profound insights into the mechanisms of disease and provides a rational basis for the development of novel therapeutics and engineered biological systems. As analytical and computational tools continue to advance, the scope and precision of MFA will undoubtedly expand, further solidifying its role as a cornerstone of quantitative systems biology.

References

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Flux analysis and control of the central metabolic pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]

- 12. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

A Technical Guide to the Historical Applications of Isotopic Tracers in Biology

Introduction

The advent of isotopic tracers revolutionized biological sciences, providing an unprecedented tool to trace the intricate pathways of molecules within living organisms.[1][2][3] By replacing an atom in a molecule with its isotope—an atom of the same element with a different number of neutrons—scientists could "label" or "tag" compounds and follow their metabolic fate.[2] This technique, akin to a molecular-level GPS, has been pivotal in elucidating fundamental biological processes, from metabolic pathways to the mechanisms of genetic inheritance.[1][2] This guide provides an in-depth look at seminal historical experiments that utilized isotopic tracers, detailing their methodologies, quantitative findings, and lasting impact on the fields of biology and medicine.

The Hershey-Chase Experiment: DNA as the Genetic Material

In 1952, Alfred Hershey and Martha Chase conducted a landmark experiment that provided definitive evidence that DNA, not protein, is the genetic material.[4][5] They utilized the bacteriophage T2, a virus that infects E. coli, which is composed of a protein coat surrounding a DNA core.[4][5][6]

Experimental Protocol

The experiment was elegantly designed to differentially label the DNA and protein components of the bacteriophage with radioactive isotopes.[4][7]

-

Radioactive Labeling of Bacteriophages:

-

Batch 1 (³⁵S-labeling): Phages were grown in a medium containing the radioactive isotope of sulfur, ³⁵S. Sulfur is a component of the amino acids cysteine and methionine, and is therefore incorporated into the phage's protein coat but not its DNA.[6]

-

Batch 2 (³²P-labeling): A separate batch of phages was grown in a medium containing the radioactive isotope of phosphorus, ³²P. Phosphorus is an integral component of the DNA backbone but is not found in the phage's protein coat.[4][6]

-

-

Infection of E. coli:

-

Blending and Centrifugation:

-

Shortly after infection, the cultures were agitated in a blender to detach the phage particles from the surface of the bacteria.[4][8]

-

The cultures were then centrifuged to separate the larger bacterial cells (which form a pellet at the bottom of the tube) from the smaller, lighter phage particles (which remain in the supernatant).[4][9]

-

-

Measurement of Radioactivity:

-

The radioactivity of the bacterial pellet and the supernatant was measured for each batch.

-

Quantitative Data

The results of the Hershey-Chase experiment provided a clear distinction between the roles of DNA and protein in viral infection.

| Isotope Used | Component Labeled | Radioactivity in Bacterial Pellet | Radioactivity in Supernatant |

| ³⁵S | Protein Coat | ~20% | ~80% |

| ³²P | DNA | ~70-80% | ~20-30% |

Data compiled from various sources describing the experiment's outcomes.[5][8]

Interpretation and Significance

The experiment demonstrated that the majority of the phage DNA (labeled with ³²P) entered the bacterial cells, while the majority of the protein coat (labeled with ³⁵S) remained outside.[5][10] This strongly indicated that DNA was the genetic material that carried the instructions for viral replication.

The Meselson-Stahl Experiment: Semi-Conservative DNA Replication

In 1958, Matthew Meselson and Franklin Stahl provided elegant proof for the semi-conservative model of DNA replication, a cornerstone of molecular biology.[11][12] Their experiment beautifully demonstrated that each new DNA molecule consists of one strand from the parent molecule and one newly synthesized strand.[12]

Experimental Protocol

The experiment utilized "heavy" and "light" isotopes of nitrogen to distinguish between parental and newly synthesized DNA strands.[12][13]

-

Labeling with "Heavy" Nitrogen:

-

Transfer to "Light" Nitrogen Medium:

-

Sample Collection:

-

Samples of the bacteria were collected at different time points, corresponding to different generations of cell division (Generation 0, Generation 1, Generation 2, etc.).[13]

-

-

DNA Extraction and Density Gradient Centrifugation:

Quantitative Data

The position of the DNA bands in the centrifuge tube after each generation provided the quantitative evidence for semi-conservative replication.

| Generation | Expected Banding (Semi-Conservative) | Observed Banding |

| 0 | One heavy band (¹⁵N/¹⁵N) | One heavy band |

| 1 | One intermediate band (¹⁵N/¹⁴N) | One intermediate band |

| 2 | One intermediate band (¹⁵N/¹⁴N) and one light band (¹⁴N/¹⁴N) in equal amounts | One intermediate and one light band |

| 3 | One intermediate band and a more intense light band | One intermediate and a more intense light band |

Results based on the published findings of Meselson and Stahl.[12]

Interpretation and Significance

The results were inconsistent with the conservative (where the parent DNA molecule remains intact) and dispersive (where the parent DNA is fragmented and dispersed among daughter molecules) models of replication. The appearance of a single intermediate band after one generation and both an intermediate and a light band after the second generation perfectly matched the predictions of the semi-conservative model.[12][15]

The Calvin-Benson Cycle: Elucidating the Path of Carbon in Photosynthesis

Melvin Calvin, Andrew Benson, and James Bassham used the radioactive isotope carbon-14 (¹⁴C) to trace the path of carbon during photosynthesis, a series of experiments that led to the discovery of the Calvin cycle.[16] This work, conducted in the late 1940s and 1950s, was a monumental achievement in biochemistry.

Experimental Protocol

The "lollipop" experiment, as it was fondly called due to the shape of the apparatus, was central to their discoveries.[17]

-

Culturing Algae:

-

Unicellular green algae (Chlorella) were cultured in a thin, flat, illuminated glass vessel (the "lollipop").[17]

-

-

Introduction of ¹⁴CO₂:

-

The algae were allowed to photosynthesize under normal conditions. Then, a solution of sodium bicarbonate containing radioactive carbon (NaH¹⁴CO₃) was injected into the culture.[17]

-

-

Time-Course Sampling:

-

At very short, defined time intervals (from a few seconds to several minutes) after the introduction of ¹⁴CO₂, samples of the algae were dropped into boiling methanol to instantly stop all enzymatic reactions.[18]

-

-

Separation and Identification of Compounds:

-

Autoradiography:

-

The chromatogram was placed on X-ray film. The radioactive compounds (those that had incorporated ¹⁴C) exposed the film, creating dark spots.[17] By comparing the positions of these spots with known standards, the radioactive compounds were identified.

-

Quantitative Data

By analyzing the chromatograms from different time points, Calvin and his team could determine the sequence in which different compounds became radioactive.

| Time after ¹⁴CO₂ Introduction | Key Radioactive Compounds Identified |

| ~5 seconds | 3-phosphoglycerate (3-PGA) was the first stable compound to be labeled. |

| ~30 seconds | Triose phosphates, sugar phosphates (e.g., fructose and glucose phosphates), and some amino acids. |

| Several minutes | A wide range of sugars, amino acids, and organic acids. |

This table summarizes the key findings that led to the elucidation of the Calvin Cycle.[17][18]

Interpretation and Significance

The time-course analysis revealed that CO₂ was first incorporated into a three-carbon compound, 3-PGA. This was a surprising result, as it was previously thought that a six-carbon compound would be the first product. This discovery was crucial in piecing together the entire cyclic pathway of carbon fixation, reduction, and regeneration now known as the Calvin-Benson cycle.[16][19]

Conclusion

The pioneering work of Hershey, Chase, Meselson, Stahl, Calvin, and Benson, among many others, highlights the profound impact of isotopic tracers on our understanding of biology.[1][3] These elegant experiments, characterized by their clever design and clear, quantifiable results, laid the foundation for modern molecular biology and biochemistry. The principles and techniques developed in these historical studies continue to be refined and applied in contemporary research, from metabolomics and drug development to clinical diagnostics, demonstrating the enduring legacy of this powerful analytical tool.[20][21][22]

References

- 1. ovid.com [ovid.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A historical perspective on radioisotopic tracers in metabolism and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hershey And Chase Experiment: Steps, Diagram & Key Findings [vedantu.com]

- 5. Hershey–Chase experiment - Wikipedia [en.wikipedia.org]

- 6. savemyexams.com [savemyexams.com]

- 7. biologyreader.com [biologyreader.com]

- 8. The Hershey-Chase Experiments (1952), by Alfred Hershey and Martha Chase | Embryo Project Encyclopedia [embryo.asu.edu]

- 9. quora.com [quora.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. alevelbiology.co.uk [alevelbiology.co.uk]

- 12. Meselson–Stahl experiment - Wikipedia [en.wikipedia.org]

- 13. Meselson And Stahl Experiment: Steps, Diagram & Semiconservative Proof [vedantu.com]

- 14. The Meselson-Stahl Experiment (1957–1958), by Matthew Meselson and Franklin Stahl | Embryo Project Encyclopedia [embryo.asu.edu]

- 15. Khan Academy [khanacademy.org]

- 16. Calvin cycle - Wikipedia [en.wikipedia.org]

- 17. Deciphering the Benson-Bassham-Calvin Cycle - Encyclopedia of the Environment [encyclopedie-environnement.org]

- 18. youtube.com [youtube.com]

- 19. 5.3: The Calvin Cycle – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]

- 20. Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. | Semantic Scholar [semanticscholar.org]

- 21. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

A Comparative Technical Guide to D-Glucose-d2-1 and D-Glucose-6,6-d2 for Advanced Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two key deuterated glucose isotopologues, D-Glucose-d2-1 (D-Glucose-1-d1) and D-Glucose-6,6-d2. This document outlines their core properties, synthesis, experimental applications, and the metabolic pathways they help elucidate. The information is tailored for researchers and professionals in the fields of metabolic research and drug development who are leveraging stable isotope tracers to gain deeper insights into cellular bioenergetics and disease states.

Introduction to Deuterated Glucose in Metabolic Tracing

Deuterium-labeled glucose molecules are powerful tools for tracing metabolic pathways in vitro and in vivo.[1] Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive and can be safely administered to human subjects.[1] The incorporation of deuterium into glucose allows for the tracking of its metabolic fate through various analytical techniques, most notably Deuterium Magnetic Resonance Spectroscopy (DMRS) and Mass Spectrometry (MS).[2][3] These methods enable the non-invasive visualization and quantification of metabolic fluxes through key pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][4][5] The choice of the labeling position on the glucose molecule dictates which specific metabolic routes can be interrogated.

Physicochemical Properties

The physical and chemical properties of this compound and D-Glucose-6,6-d2 are summarized in the table below for easy comparison. These properties are essential for experimental design, including the preparation of standards and the interpretation of analytical data.

| Property | This compound (D-Glucose-1-d1) | D-Glucose-6,6-d2 | Unlabeled D-Glucose |

| Molecular Formula | C₆H₁₁DO₆ | C₆H₁₀D₂O₆[6] | C₆H₁₂O₆[2] |

| Molecular Weight | 181.16 g/mol [7][8] | 182.17 g/mol [6][9] | 180.16 g/mol [2] |

| CAS Number | 106032-61-5[7] | 18991-62-3[4] | 50-99-7[2] |

| Isotopic Purity | ≥98 atom % D[7] | ≥98 atom % D[10] | N/A |

| Chemical Purity | ≥99% (CP)[7] | ≥99% (CP)[10] | N/A |

| Melting Point | 150-152 °C (lit.)[7] | 150-152 °C (lit.)[4] | 146 °C (α-anomer), 150 °C (β-anomer)[2] |

| Appearance | White to off-white solid powder[8] | White crystalline powder[4] | White crystalline solid[2] |

| Optical Activity | [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH)[7] | Not specified | [α]20/D +52.7° (c=10 in H₂O) |

| Solubility | Soluble in water | Soluble in water and methanol[11] | Highly soluble in water[2] |

Synthesis Overview

The synthesis of specifically labeled glucose molecules is a complex process. While detailed, step-by-step protocols are often proprietary or vary between manufacturers, the general approaches are outlined below.

Synthesis of this compound (D-Glucose-1-d1)

The synthesis of D-Glucose-1-d1 typically involves the introduction of a deuterium atom at the C1 position of a suitable precursor. An established method for introducing a label at the C1 position is the cyanohydrin synthesis, starting from D-arabinose. In this process, a cyanide group containing the isotopic label is added to D-arabinose, followed by reduction to form the epimeric sugars D-glucose and D-mannose.[3][12] For the synthesis of the deuterated analog, a deuterated cyanide source would be utilized. The reaction conditions can be optimized to favor the formation of the gluconic epimer.[12]

Synthesis of D-Glucose-6,6-d2

The synthesis of D-Glucose-6,6-d2 often starts from a commercially available protected glucose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[13] The synthesis can proceed through the oxidation of the primary alcohol at the C6 position to an aldehyde, followed by a stereoselective reduction using a deuterated reducing agent to introduce the two deuterium atoms.[9]

Experimental Protocols

The following sections provide generalized experimental protocols for the use of this compound and D-Glucose-6,6-d2 in metabolic tracing studies.

In Vitro Isotope Tracing with Mass Spectrometry

This protocol describes a general workflow for tracing the metabolism of deuterated glucose in cultured cells, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a medium containing either this compound or D-Glucose-6,6-d2 at a known concentration. The labeling duration will depend on the metabolic pathway of interest, ranging from minutes for glycolysis to hours for other pathways.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

-

Sample Preparation for LC-MS:

-

Centrifuge the cell lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-